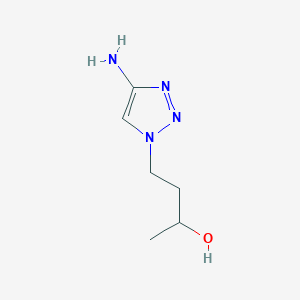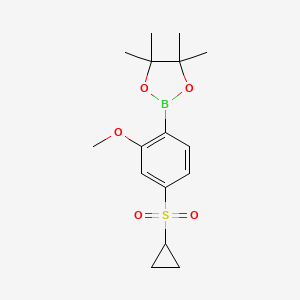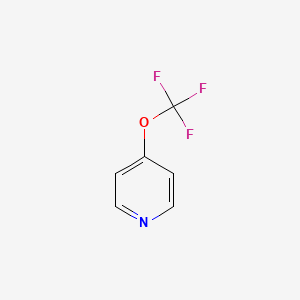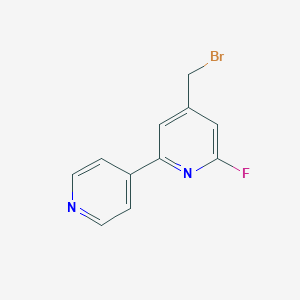![molecular formula C23H28N2O2 B13149678 1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone CAS No. 75476-94-7](/img/structure/B13149678.png)
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of two amino groups attached to the anthraquinone core, one of which is substituted with a 2-ethylhexyl group and the other with a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-ethylhexyl)amino]-4-(methylamino)anthraquinone typically involves the following steps:
Nitration: The anthraquinone core is first nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are subsequently alkylated. For the 2-ethylhexyl group, a suitable alkylating agent such as 2-ethylhexyl bromide is used. For the methyl group, methyl iodide or methyl bromide can be employed.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Large quantities of anthraquinone are nitrated using concentrated nitric acid.
Catalytic Reduction: The nitro groups are reduced in large reactors using hydrogen gas and a palladium catalyst.
Continuous Alkylation: The alkylation steps are carried out in continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
科学的研究の応用
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of redox reactions.
Biology: Investigated for its potential as a biological stain and in cellular imaging.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用機序
The mechanism of action of 1-[(2-ethylhexyl)amino]-4-(methylamino)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures.
類似化合物との比較
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the alkyl substitutions.
1-Amino-4-hydroxyanthraquinone: Contains a hydroxyl group instead of an amino group.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of amino groups.
Uniqueness
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone is unique due to its specific alkyl substitutions, which enhance its solubility and stability compared to other anthraquinone derivatives. These properties make it particularly useful in industrial applications and scientific research.
特性
CAS番号 |
75476-94-7 |
|---|---|
分子式 |
C23H28N2O2 |
分子量 |
364.5 g/mol |
IUPAC名 |
1-(2-ethylhexylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C23H28N2O2/c1-4-6-9-15(5-2)14-25-19-13-12-18(24-3)20-21(19)23(27)17-11-8-7-10-16(17)22(20)26/h7-8,10-13,15,24-25H,4-6,9,14H2,1-3H3 |
InChIキー |
QJQBYILFKAVOTC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B13149599.png)
![tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13149612.png)





![(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)


